molecular formula C10H14N2O2 B14374381 5-Pentylpyrazine-2-carboxylic acid CAS No. 89967-35-1

5-Pentylpyrazine-2-carboxylic acid

Cat. No.: B14374381
CAS No.: 89967-35-1
M. Wt: 194.23 g/mol
InChI Key: DQYDHBADQJPHBV-UHFFFAOYSA-N
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Description

5-Pentylpyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, which is a heterocyclic aromatic organic compound.

Preparation Methods

The preparation of 5-Pentylpyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst at elevated temperatures. The catalyst typically consists of a carrier such as gamma-Al2O3 and active components like metallic oxides of manganese, vanadium, titanium, and strontium . Another method involves the oxidation of 2,5-dimethylpyrazine in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a cocatalyst .

Chemical Reactions Analysis

5-Pentylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Pentylpyrazine-2-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is explored for its potential use in drug development due to its biological activities. In industry, it is used in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 5-Pentylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-Pentylpyrazine-2-carboxylic acid can be compared with other pyrazine derivatives such as 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid. These compounds share similar structural features but differ in their biological activities and applications. For example, 2-pyrazinecarboxylic acid is known for its antimicrobial properties, while 2,3-pyrazinedicarboxylic acid is studied for its potential use in coordination chemistry .

Properties

CAS No.

89967-35-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-pentylpyrazine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-12-9(7-11-8)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

DQYDHBADQJPHBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=N1)C(=O)O

Origin of Product

United States

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